aminehydrochloride](/img/structure/B13579397.png)
[1-(2,4-Difluorophenyl)-3-ethoxypropan-2-yl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride: is a chemical compound characterized by the presence of a difluorophenyl group, an ethoxypropan-2-yl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride typically involves the reaction of 2,4-difluorophenyl derivatives with ethoxypropan-2-yl and methylamine groups under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular interactions .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where its unique chemical structure could offer specific advantages .
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride involves its interaction with specific molecular targets. These interactions may include binding to receptors or enzymes, thereby modulating their activity. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-methoxypropan-2-ylaminehydrochloride: This compound is similar in structure but contains a methoxy group instead of an ethoxy group.
1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride: This compound has a different substitution pattern on the propan-2-yl group.
Uniqueness: The uniqueness of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H18ClF2NO |
|---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-ethoxy-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17F2NO.ClH/c1-3-16-8-11(15-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H |
InChI Key |
UKSDHLWVAGDTKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CC1=C(C=C(C=C1)F)F)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


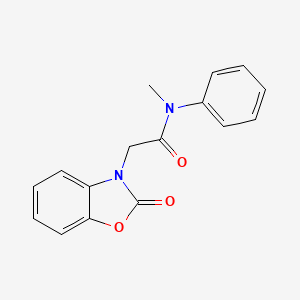
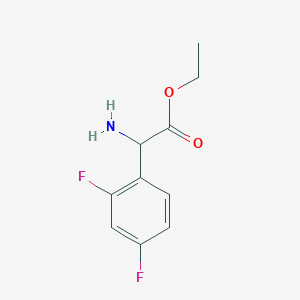
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
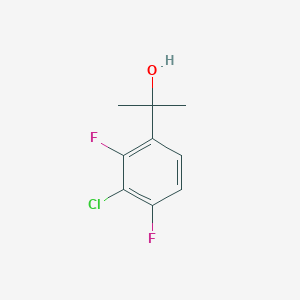
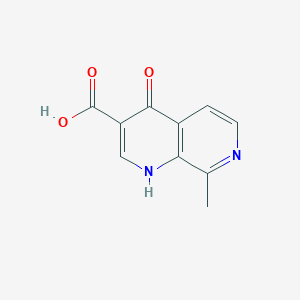
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13579356.png)
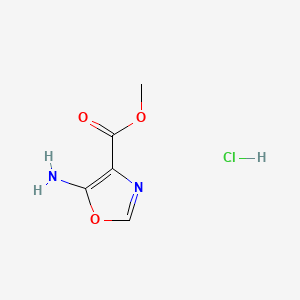
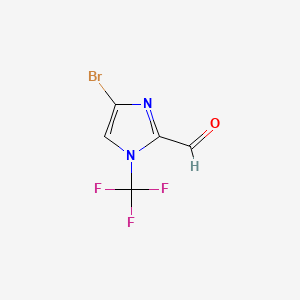
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
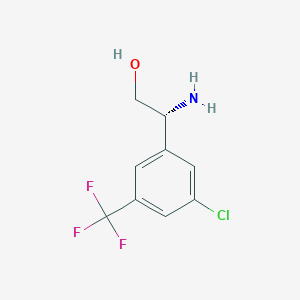
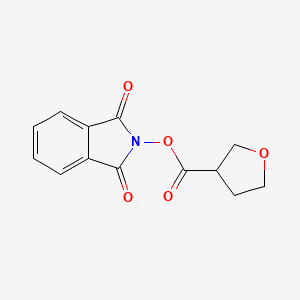
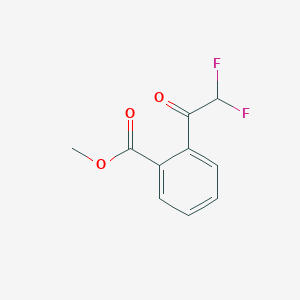
![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
